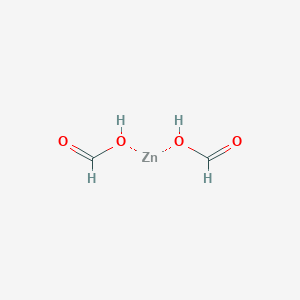

Formic acid;ZINC

Description

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C2H4O4Zn |

|---|---|

Molecular Weight |

157.4 g/mol |

IUPAC Name |

formic acid;zinc |

InChI |

InChI=1S/2CH2O2.Zn/c2*2-1-3;/h2*1H,(H,2,3); |

InChI Key |

INGZRENMCUUSGL-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)O.C(=O)O.[Zn] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Formic Acid Production

Carbon Dioxide (CO2) Hydrogenation to Formic Acid

The direct hydrogenation of CO2 to formic acid is a thermodynamically challenging but highly attractive process for CO2 utilization. mdpi.comrsc.org This reaction serves the dual purpose of sequestering a potent greenhouse gas and producing a valuable chemical. acs.org The reaction can be represented by the equation: CO2 + H2 → HCOOH. While this reaction is thermodynamically unfavorable in the gas phase, it can be made feasible through the use of various catalytic systems and reaction conditions. mdpi.combohrium.com

Catalytic Approaches for CO2 Reduction

Catalysis is paramount to overcoming the kinetic barriers of CO2 hydrogenation. Both homogeneous and heterogeneous catalytic systems have been extensively investigated, each with its own set of advantages and limitations. pesd.roresearchgate.net

Homogeneous catalysts, typically organometallic complexes soluble in the reaction medium, have demonstrated high activity and selectivity for the hydrogenation of CO2 to formic acid, often under milder conditions than their heterogeneous counterparts. pesd.roscielo.br Ruthenium, rhodium, and iridium-based complexes are among the most effective homogeneous catalysts. pesd.ro For instance, ruthenium(II) trimethylphosphine (B1194731) complexes have been shown to rapidly and selectively hydrogenate supercritical CO2 to formic acid with high turnover frequencies. acs.org The efficiency of these catalysts can be significantly influenced by the choice of ligands, solvent, and the presence of additives like bases. pesd.rorsc.org While homogeneous catalysts offer excellent performance, their separation from the product and subsequent recycling can be challenging and energy-intensive. pesd.ro

Table 1: Performance of Selected Homogeneous Catalysts in CO2 Hydrogenation to Formic Acid

| Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) | Reference |

|---|---|---|---|---|---|---|

| [RuCl₂(PTA)₄] | H₂O | 40 | 200 | - | - | nih.gov |

| [RuCl₂(PTA)₄] | DMSO | 40 | 200 | - | - | nih.gov |

| RuH₂[P(CH₃)₃]₄ | scCO₂/NEt₃ | 50 | 200-210 | 3400 | >4000 | acs.org |

This table is for illustrative purposes and includes a selection of reported data. Performance can vary based on specific reaction conditions.

Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, offer the significant advantage of easy separation and recyclability, making them more amenable to industrial processes. mdpi.comacs.orgresearchgate.net These systems typically involve metal nanoparticles supported on various materials. researchgate.netrsc.org The support material can play a crucial role in the catalytic activity by influencing the dispersion and electronic properties of the metal nanoparticles and by providing sites for CO2 activation. researchgate.net For example, the use of amine-functionalized silica (B1680970) to immobilize a ruthenium complex has been shown to enhance catalyst recyclability and stability. pesd.ro Palladium-based catalysts have also been extensively studied and often show remarkable activity. researchgate.net A notable development is the use of a Ni-based N-modified TiO2-supported catalyst, which has demonstrated high activity and selectivity for formic acid synthesis. rsc.org

Table 2: Examples of Heterogeneous Catalysts for CO2 Hydrogenation

| Catalyst | Support | Temperature (°C) | Pressure (bar) | Product | Key Finding | Reference |

|---|---|---|---|---|---|---|

| Ru complex | Amine-functionalized silica | - | - | Formic acid | Improved recyclability and stability | pesd.ro |

| PdMn₀.₆ | S-1 | 80 | - | Formate (B1220265) | High turnover frequency (2151 h⁻¹) | mdpi.com |

This table provides a snapshot of the diverse heterogeneous catalytic systems being explored.

Photocatalysis offers a green and sustainable approach to CO2 reduction by utilizing light energy to drive the chemical transformation. nih.gov This process typically involves a semiconductor photocatalyst that, upon light absorption, generates electron-hole pairs. The photogenerated electrons then reduce CO2 to various products, including formic acid. mdpi.com

A significant area of research within photocatalysis involves the use of zinc-based catalysts. Zinc oxide (ZnO) and zinc sulfide (B99878) (ZnS) are promising semiconductor materials for this application. nih.govacs.org To enhance their photocatalytic efficiency, these materials are often combined to form heterojunctions, such as ZnO-ZnS. nih.govacs.orgnih.govresearchgate.net These heterojunctions facilitate the separation of photogenerated electron-hole pairs, which is crucial for improving the catalytic performance. nih.govacs.org

For instance, a ZnO-ZnS heterojunction has been shown to boost catalytic performance and enhance the selectivity towards formic acid. nih.govacs.org The synthesis method and the resulting structure of the catalyst, such as the creation of hollow spherical ZnS/ZnO heterojunctions, can significantly impact the CO2 reduction performance. acs.orgnih.gov The introduction of local lattice distortions in such structures can activate lattice oxygen and provide additional active reaction sites. nih.gov Furthermore, the combination of a Cu-Zn alloy with a semiconductor like strontium titanate (SrTiO₃) has been demonstrated to selectively reduce CO2 to formic acid in a photoelectrochemical system. rsc.orgresearchgate.net

Table 3: Performance of Zinc-based Photocatalysts in CO2 Reduction to Formic Acid

| Catalyst | System | Light Source | Formic Acid Yield | Key Feature | Reference |

|---|---|---|---|---|---|

| ZnO-ZnS (Z1) | Hybrid membrane-photocatalytic | UV/Visible Light | 0.936 mmol/(L gcat) (low CO₂ feed) | Enhanced selectivity for formic acid | nih.govacs.org |

| Hollow spherical ZnS/ZnO | Photocatalytic | 300 W Xe lamp | 35.85 μmol g⁻¹h⁻¹ (CO yield) | Spatial confinement and lattice distortion | acs.orgnih.gov |

This table highlights the potential of zinc-based materials in the photocatalytic conversion of CO2.

Electrochemical Reduction of CO2 to Formic Acid

Electrochemical reduction presents another promising route for converting CO2 to formic acid, particularly as it can be powered by renewable electricity sources. researchgate.netresearchgate.net This method involves the use of an electrochemical cell where CO2 is reduced at the cathode to form formate or formic acid. researchgate.netacs.org The efficiency and selectivity of this process are highly dependent on the electrocatalyst, electrode design, and electrolyte. researchgate.net

Significant progress has been made in developing efficient electrocatalysts, with materials based on tin (Sn) and palladium (Pd) showing particular promise for selective formate production. acs.orgoaepublish.com The design of the electrochemical reactor is also critical for achieving high production rates and product concentrations. mdpi.com Recent advancements include the development of three-compartment reactors incorporating solid-state electrolytes to directly produce high-purity formic acid, thus avoiding costly downstream separation processes. mdpi.com Such systems have demonstrated the ability to produce formic acid with high Faradaic efficiencies and concentrations over extended periods. mdpi.com

Enzymatic Pathways for Formic Acid Synthesis

Nature offers highly efficient and selective catalysts in the form of enzymes. The enzymatic reduction of CO2 to formic acid provides a bio-inspired approach that operates under mild conditions of temperature and pH. mdpi.comresearchgate.net The key enzyme in this process is formate dehydrogenase (FDH), which catalyzes the reversible conversion of CO2 to formate using a cofactor like NADH (Nicotinamide adenine (B156593) dinucleotide) as a hydrogen donor. mdpi.comnih.gov

A significant challenge in enzymatic CO2 reduction is the slow hydration of CO2 in aqueous solutions. researchgate.net To address this, researchers have coupled FDH with another enzyme, carbonic anhydrase (CA), which rapidly catalyzes the hydration of CO2 to bicarbonate, the actual substrate for some FDHs. mdpi.comresearchgate.net This bienzymatic system has been shown to significantly increase the production rate of formic acid. researchgate.net Furthermore, integrating these enzymatic reactions into bioelectrochemical systems (BES) allows for the electrochemical regeneration of the NADH cofactor, creating a more sustainable and continuous process. mdpi.comnih.gov Whole-cell biocatalysts, such as Alcaligenes eutrophus, which contain the necessary enzymes, have also been successfully used for both the synthesis of formate from H2 and bicarbonate and the reverse reaction of producing H2 from formic acid. nih.gov

Techno-Economic and Life Cycle Assessment of CO2-to-Formic Acid Pathways

The conversion of carbon dioxide (CO2) into formic acid is a significant area of research within carbon capture and utilization (CCU) strategies, aiming to transform a greenhouse gas into a valuable chemical feedstock. rsc.org Techno-economic analyses (TEA) and life cycle assessments (LCA) are crucial for evaluating the feasibility and environmental impact of these emerging technologies compared to conventional fossil fuel-based production. rsc.orgeuropa.eu

Studies have shown that under base-case assumptions, electrochemical CO2 reduction to formic acid and carbon monoxide are among the more economically favorable options compared to producing other chemicals like hydrocarbons, due to a lower electricity requirement per unit of product. osti.gov However, for these technologies to become truly profitable, key performance indicators must be met, including high current densities (e.g., >200 mA cm⁻²), high product concentrations, and low energy consumption. researchgate.net

From an environmental perspective, LCAs demonstrate that CO2-based formic acid can offer significant advantages. researchgate.net A comparative LCA of fossil-based versus CCU-based formic acid production revealed that the primary contributors to climate change and fossil depletion in the conventional process were carbon monoxide and heat. rsc.org In the CCU process, the main impacts were associated with the production of hydrogen and the electricity consumed. rsc.org Therefore, the "greenness" of the CO2-to-formic acid pathway is heavily dependent on the source of hydrogen and electricity. europa.eu When powered by renewable energy sources like hydropower and using heat from biomass, the CCU method can substantially mitigate greenhouse gas emissions and fossil resource depletion. rsc.org

The source of CO2 is also a key variable, with assessments covering CO2 from industrial flue gases and direct air capture (DAC). jecst.orgcarbondioxide-removal.eucarbondioxide-removal.eu One study presents a comprehensive cradle-to-gate LCA for formic acid synthesis using CO2 from a DAC system that is integrated with a chemical plant to utilize waste heat, highlighting innovative approaches to improve the energy balance of the process. carbondioxide-removal.eucarbondioxide-removal.eu

Interactive Table 1: Techno-Economic and Life Cycle Assessment Factors for CO2-to-Formic Acid Pathways

This table summarizes key assessment factors for different CO2 conversion routes to produce formic acid.

Pathway Key Economic Drivers Key Environmental Impact Sources Technological Readiness Level (TRL) Notes Electrochemical Reduction Electricity Price [14, 16], Electrolyzer Capital Cost jecst.org, Cathode Lifetime cjcatal.com Electricity Source mdpi.com, Hydrogen Production researchgate.net Low to Medium rsc.org Profitable only with low-cost renewable electricity. bohrium.com Catalytic Hydrogenation Hydrogen Cost, Catalyst Cost & Stability, Pressure/Temperature Conditions carbondioxide-removal.eu Hydrogen Source researchgate.net, CO2 Source (e.g., Flue Gas, DAC) ntnu.no Low researchgate.net Thermodynamically challenging but feasible with effective catalysts. researchgate.net Conventional (Methyl Formate Hydrolysis) Fossil Fuel Feedstock Price (Natural Gas/Methanol) researchgate.net High CO emissions, Fossil Fuel Depletion researchgate.net High (Industrial Standard) Serves as the benchmark for economic and environmental comparison. carbondioxide-removal.eu

Synthesis from Biomass and Renewable Feedstocks

The production of formic acid from biomass-derived monosaccharides presents a promising renewable alternative to fossil-fuel-based synthesis. This pathway involves the catalytic oxidation of sugars like glucose, xylose, fructose, galactose, and arabinose. acs.orgacs.org

Research has demonstrated the effectiveness of various catalytic systems under relatively mild conditions. For instance, using a calcined Mg-Al hydrotalcite as a solid base catalyst and aqueous hydrogen peroxide (H2O2) as the oxidant, a formic acid yield of 78% was achieved from glucose in an ethanol (B145695) solvent at 343 K. acs.orgacs.org This system was also effective for converting other monosaccharides, such as galactose, xylose, and arabinose, with yields exceeding 70%. acs.org An advantage of this heterogeneous catalyst is its easy separation from the reaction mixture and its reusability. acs.org

Calcium oxide (CaO), an abundant and inexpensive solid base, has also been identified as a highly active catalyst. In an aqueous H2O2 solution at 343 K, CaO catalyzed the conversion of glucose and xylose to formic acid with yields of 50% and 66%, respectively. researchgate.net The primary reaction mechanism is believed to be a sequential C-C bond cleavage involving the aldehyde group of the sugar. researchgate.net

More advanced catalysts, such as Mn-Mo doped multi-walled carbon nanotubes (MnMoOX@MWCNT), have been developed for the aerobic oxidation of glucose. mdpi.com In an O2 atmosphere at 140 °C, this catalyst achieved a formic acid yield of 58.8%. The doping with Molybdenum (Mo) was found to be crucial, as it increased the content of low-valence Manganese (Mn²⁺ and Mn³⁺) and active oxygen species, enhancing catalytic performance. mdpi.com This system also showed good results for other carbohydrates, including fructose, xylose, and even the disaccharide cellobiose. mdpi.com

Interactive Table 2: Catalytic Oxidation of Monosaccharides to Formic Acid

This table details research findings on the conversion of various monosaccharides to formic acid using different catalytic systems.

Monosaccharide Catalyst Oxidant Temperature Formic Acid Yield Reference Glucose Calcined Mg-Al Hydrotalcite H2O2 343 K 78% [8, 18] Xylose Calcined Mg-Al Hydrotalcite H2O2 343 K >70% frontiersin.org Glucose Calcium Oxide (CaO) H2O2 343 K 50% europa.eu Xylose Calcium Oxide (CaO) H2O2 343 K 66% europa.eu Glucose Mn9Mo1OX@MWCNT O2 140 °C 58.8% kuleuven.be Fructose Mn9Mo1OX@MWCNT O2 140 °C 49.9% kuleuven.be

In the context of a circular bioeconomy, future biorefineries must minimize waste and maximize resource utilization. acs.org Formic acid is often generated as a major byproduct during the processing of lignocellulosic biomass. cjcatal.com The valorization of these byproduct streams into a valuable chemical like formic acid is a key strategy for improving the economic and environmental viability of biorefineries. acs.org

During various pretreatment stages of lignocellulose, particularly oxidative pretreatments designed to break down lignin (B12514952) and improve carbohydrate accessibility, a range of organic acids are formed. rsc.org Formic acid, along with acetic acid and others, is a common product resulting from the degradation of both lignin and carbohydrate fractions under these conditions. rsc.org While these acids can act as inhibitors for subsequent fermentation steps, their recovery and purification represent an opportunity to create an additional value stream.

Furthermore, formic acid itself is utilized within some biorefinery concepts. For example, it can be used as a recyclable solvent and reagent in fractionation processes, such as the F2O process, which mimics the natural degradation of biomass by white-rot fungi. frontiersin.org This dual role—as both a potential product from byproduct streams and a useful reagent—highlights its versatility in sustainable chemical processing. cjcatal.comresearchgate.net The upgrading of various saccharide-derived organic acids, including formic acid, is an active area of research aimed at converting these low-value side streams into commodities and fine chemicals. acs.org

Industrial-Scale Synthesis Routes: Advances and Green Chemistry Perspectives

Traditional industrial production of formic acid primarily involves a two-step process: the carbonylation of methanol (B129727) to produce methyl formate, followed by its hydrolysis. acs.org This method relies on fossil fuel feedstocks and generates significant waste, such as (NH4)2SO4 in some older variants. researchgate.net In pursuit of greener and more sustainable alternatives, significant research has focused on new synthesis routes that align with the principles of green chemistry.

A leading alternative is the direct hydrogenation of CO2. acs.org This route is attractive because it utilizes a waste product (CO2) and can store hydrogen in the form of a stable, non-toxic liquid. acs.orgresearchgate.net Formic acid contains 4.3 wt% hydrogen, making it a viable chemical hydrogen storage medium. acs.org The reaction is thermodynamically challenging in the gas phase but can be made feasible through catalysis. bohrium.com While homogeneous catalysts have shown high efficiency, heterogeneous catalysts are considered more practical for industrial applications due to easier separation and handling. bohrium.com Research into heterogeneous catalysts includes supported and unsupported metal nanoparticles and heterogenized molecular catalysts. acs.org

The electrochemical reduction of CO2 is another promising green route, especially when powered by renewable electricity. kuleuven.be This process can directly convert CO2 and water into formic acid. Recent advancements have led to high faradaic efficiencies (>90%) and improved stability. kuleuven.be However, a major challenge for industrial scale-up is the energy cost associated with the process, particularly the energy required for separating and concentrating the formic acid from the aqueous electrolyte solution. kuleuven.be Emerging applications that can utilize dilute formic acid directly could make electrolytic production more economically competitive by reducing downstream processing costs. kuleuven.be

These advanced routes exemplify green chemistry principles by:

Using Renewable Feedstocks: Utilizing waste CO2 and biomass-derived sugars instead of fossil fuels. acs.orgcjcatal.com

Atom Economy: Direct hydrogenation of CO2 represents a highly atom-economical pathway.

Catalysis: Developing efficient and recyclable heterogeneous catalysts to drive reactions under milder conditions and improve selectivity. researchgate.netbohrium.com

The continued development of these technologies is essential for transitioning to a fully sustainable chemical industry based on renewable resources. cjcatal.com

Catalytic Transformations Involving Formic Acid

Catalytic Dehydrogenation of Formic Acid for Hydrogen Production

Formic acid (HCOOH) is a promising liquid organic hydrogen carrier due to its high hydrogen content (4.4 wt%), low toxicity, and ease of storage and transportation. rsc.org The decomposition of formic acid can proceed through two main pathways: dehydrogenation to produce hydrogen (H₂) and carbon dioxide (CO₂), or dehydration to yield water (H₂O) and carbon monoxide (CO). chimia.chmdpi.com For hydrogen production applications, particularly for use in fuel cells, the dehydrogenation pathway is highly desirable as CO can poison the catalysts used in fuel cells. frontiersin.orgscispace.com Therefore, the development of highly selective and efficient catalysts that favor the dehydrogenation reaction under mild conditions is a critical area of research. scispace.comacs.org Both homogeneous and heterogeneous catalytic systems have been extensively investigated to achieve this goal. scispace.comfau.eu

Dehydrogenation: HCOOH → H₂ + CO₂ chimia.ch

Dehydration: HCOOH → H₂O + CO chimia.ch

The success of a formic acid-based hydrogen economy hinges on the performance of these catalysts, focusing on activity, selectivity towards H₂ production, and long-term stability. rsc.org

Homogeneous Catalysis for Formic Acid Dehydrogenation

Homogeneous catalysts, which are soluble in the reaction medium, are generally noted for their high activity and selectivity under mild reaction conditions. scispace.com A wide range of transition-metal-based complexes have been developed, with significant progress in catalysts based on both noble and non-noble metals. sioc-journal.cn

Noble Metal-Based Homogeneous Catalysts: Ruthenium (Ru), rhodium (Rh), and iridium (Ir) complexes are among the most effective homogeneous catalysts for formic acid dehydrogenation. acs.orgsioc-journal.cn

Ruthenium Catalysts: Various Ru complexes have demonstrated high efficiency. For instance, a Ru complex with a PNP-pincer ligand achieved a turnover number (TON) of 95,000 and a turnover frequency (TOF) of 2,380 h⁻¹ at 50°C without any additives. mdpi.com The addition of triethylamine (B128534) (NEt₃) at 90°C further boosted the TOF to 7,330 h⁻¹ and the TON to 1,100,000. mdpi.com Another Ru complex featuring a bisimidazoline ligand reached a TOF of 12,000 h⁻¹ and a TON of 350,000 at 90°C in the presence of sodium formate (B1220265), producing highly pressurized H₂/CO₂ with no detectable CO. scispace.commdpi.com

Iridium Catalysts: Iridium complexes with N,N′-bidentate ligands containing imidazole (B134444) and pyridyl groups have shown remarkable catalytic activity and stability. acs.org

Rhodium Catalysts: While early Rh complexes showed lower activity and durability, they have been a subject of study for this reaction. researchgate.net A half-sandwich Rh(III) complex, [Cp*Rh(bpy)Cl]Cl, was demonstrated for use with formic acid as a hydrogen donor. scispace.com

Non-Noble Metal-Based Homogeneous Catalysts: To address the high cost and limited availability of noble metals, research has increasingly focused on more abundant, first-row transition metals like iron (Fe), cobalt (Co), nickel (Ni), and copper (Cu). acs.orgsioc-journal.cn

Iron Catalysts: Iron-based catalysts have shown significant promise. Catalysts generated in situ from Fe(II)/Fe(III) precursors and phosphine (B1218219) ligands, such as tris[2-(diphenylphosphino)ethyl]phosphine (B1580798) (PP₃), can effectively dehydrogenate formic acid without the need for a base. epfl.ch The catalytic activity is highly dependent on the solvent, with propylene (B89431) carbonate being particularly effective. epfl.ch Mechanistic studies have identified an active iron formate species as key to the catalytic cycle. epfl.ch

The table below summarizes the performance of selected homogeneous catalysts.

| Catalyst | Metal | Temperature (°C) | TOF (h⁻¹) | TON | Reference |

|---|---|---|---|---|---|

| Ru-PNP pincer complex | Ru | 50 | 2,380 | 95,000 | mdpi.com |

| Ru-bisimidazoline ligand complex | Ru | 90 | 12,000 | 350,000 | scispace.commdpi.com |

| [FeH(PP₃)]BF₄/PP₃ | Fe | - | - | - | epfl.ch |

Heterogeneous Catalysis for Formic Acid Dehydrogenation

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant practical advantages over their homogeneous counterparts, primarily in terms of catalyst separation, recovery, and recyclability. fau.eucatalysis-kalvis.ru Research in this area focuses on designing robust and highly active catalysts, often involving metal nanoparticles dispersed on a solid support. chimia.chcatalysis-kalvis.ru

Noble metals are highly active for formic acid dehydrogenation, with palladium (Pd) being the most extensively studied. frontiersin.orgmdpi.com

Palladium (Pd)-Based Catalysts: Pd nanoparticles are renowned for their excellent catalytic activity in this reaction. acs.org However, monometallic Pd catalysts can suffer from deactivation due to the adsorption of intermediates or CO produced from the competing dehydration reaction. frontiersin.orgmdpi.com To overcome this, Pd is often combined with other metals to form bimetallic or trimetallic nanoparticles. mdpi.com For example, bimetallic PdAg catalysts have shown that catalytic activity is strongly dependent on the Pd/Ag molar ratio. frontiersin.org Trimetallic AuPdIr nanoalloys have also been developed for highly efficient hydrogen generation. hep.com.cn

Platinum (Pt)-Based Catalysts: Platinum is also highly active for dehydrogenation but, like palladium, can also catalyze the unwanted dehydration reaction. researchgate.net

Ruthenium (Ru)-Based Catalysts: In gas-phase reactions, monometallic Ru catalysts have been observed to produce CO at lower temperatures due to the dehydration reaction. mdpi.com

Iridium (Ir)-Based Catalysts: Trimetallic catalysts incorporating iridium, such as AuPdIr, have demonstrated enhanced performance. hep.com.cn

The table below presents data for various noble metal-based heterogeneous catalysts.

| Catalyst | Temperature (°C) | TOF (h⁻¹) | H₂ Selectivity (%) | Reference |

|---|---|---|---|---|

| Au/ZrO₂ | 50 | 1,590 | 100 | chimia.ch |

| AgPd/rGO | 50 | 2,739 | - | chimia.ch |

| Pd/MSC-30 | - | ~2,500 (at 80°C) | - | chimia.chresearchgate.net |

| Pd-WOx/(P)NPCC | 30 | 2,877 | 100 | researchgate.net |

The high cost of noble metals is a significant barrier to their large-scale application. chimia.ch Consequently, developing catalysts from earth-abundant and inexpensive non-noble metals such as nickel (Ni), copper (Cu), and iron (Fe) is crucial. nih.govacs.org

Nickel (Ni)-Based Catalysts: Nickel has been investigated for formic acid decomposition since the 1950s, with pure Ni showing high activity at 253°C. chimia.ch More recent studies have explored Ni supported on materials like KIT-6, with complete formic acid conversion observed between 200-350°C. nih.gov

Copper (Cu)-Based Catalysts: Copper surfaces are highly selective towards the dehydrogenation pathway but typically require high reaction temperatures. researchgate.net Incorporating Cu into bimetallic catalysts, for example with Pd, has been shown to enhance performance and CO tolerance. researchgate.net A copper-postmetalated zirconium MOF has also been reported as a highly selective and stable photocatalyst for this reaction under visible light. nih.gov

Iron (Fe)-Based Catalysts: Iron is an attractive, earth-abundant metal for catalysis. acs.org Recent work has shown that an iron-based catalyst supported on activated carbon can be recyclable and effective for formic acid dehydrogenation, highlighting the potential of combining non-precious metals with robust support materials. acs.org

Single-atom catalysts (SACs) represent a frontier in catalysis, offering maximum atom-utilization efficiency and unique catalytic properties. rsc.orgmdpi.com In SACs, individual metal atoms are isolated and dispersed on a support material, which can significantly enhance activity and selectivity. mdpi.com

Pd and Pt SACs: Single atoms of Pd and Pt supported on graphene and nitrogen-doped carbon have been shown to be highly efficient for formic acid dehydrogenation. mdpi.comchinesechemsoc.org Density functional theory (DFT) calculations suggest that single Pd atoms anchored to pyridinic nitrogen sites on a carbon support boost the reaction. frontiersin.org Similarly, single-atom Pt on graphene is predicted to have high activity, with the C-H bond activation pathway being more favorable. chinesechemsoc.org

Au SACs: Gold single-atom catalysts have also been explored. An Au SAC on amino-substituted graphdiyne showed superior activity compared to one on unfunctionalized graphdiyne, demonstrating that the chemical environment around the single atom plays a crucial role. nih.gov

Co SACs: Among non-noble metals, cobalt-based SACs have been developed. Co single atoms on a nitrogen-doped carbon support (M-N-C) have been identified as promising catalysts through theoretical screening and experimental validation. hep.com.cnacs.org These catalysts, with atomically dispersed Co sites, are preferable for formic acid dehydrogenation. acs.org

Carbon-Based Supports: Carbon materials are widely used as supports due to their high surface area, tunable porosity, and resistance to acidic conditions. frontiersin.orgacs.org Examples include activated carbon, carbon nanotubes (CNTs), and graphene. acs.orgacs.orgfrontiersin.org Nitrogen-doping of carbon supports has been shown to be a particularly effective strategy, as the nitrogen atoms can act as anchoring points for metal nanoparticles, leading to smaller, well-distributed particles and enhanced catalytic performance. frontiersin.orgacs.org

Metal-Organic Frameworks (MOFs) and MOF-Derived Carbons: MOFs are crystalline porous materials with high surface areas and tunable structures, making them excellent templates or precursors for catalyst synthesis. chimia.ch They can be used to encapsulate metal nanoparticles, preventing their aggregation. chimia.ch Furthermore, pyrolyzing MOFs can produce highly porous, nitrogen-doped carbons that are excellent supports. researchgate.netnortheastern.edu For instance, a catalyst with Pd-WOx heterostructures anchored on a carbon cage derived from a ZIF-8@ZIF-67 (zeolitic imidazolate frameworks) MOF exhibited an exceptionally high TOF of 2,877 h⁻¹ at 30°C. researchgate.net

Zn-BTC MOFs: The metal-organic framework Zn-BTC (also known as MOF-5 or HKUST-1 in some forms), constructed from zinc ions and 1,3,5-benzenetricarboxylic acid (H₃BTC), is a well-studied MOF. acs.orgrsc.orgresearchgate.net While its direct use as a catalyst support for formic acid dehydrogenation is not extensively documented in the provided context, its properties make it a relevant precursor. Zn-BTC MOFs have been utilized as heterogeneous catalysts for various organic reactions and as templates for creating other functional materials. rsc.orgresearchgate.netchalcogen.ro Given the success of other MOF-derived carbons, carbons derived from Zn-BTC could potentially serve as effective supports for metal nanoparticles in formic acid dehydrogenation, leveraging their inherent porosity and the potential for creating zinc oxide-carbon composites upon pyrolysis.

Mechanistic Investigations of Dehydrogenation Processes

The catalytic dehydrogenation of formic acid (FA) to produce hydrogen (H₂) and carbon dioxide (CO₂) has been the subject of extensive mechanistic studies. Understanding the underlying pathways is crucial for designing more efficient and robust catalysts. These investigations, employing a combination of kinetic studies, spectroscopic analysis (NMR, EPR, UV-Vis), and computational modeling (DFT), have revealed several key aspects of the reaction mechanism. pku.edu.cnmdpi.comacs.org

A central finding across many studies is that the dehydrogenation mechanism for many homogeneous catalysts does not involve a change in the metal's oxidation state during the catalytic cycle. mdpi.com Instead, the process often proceeds through the formation of a metal-formate intermediate. The subsequent steps can vary depending on the specific catalyst and reaction conditions.

Two primary competing pathways are often considered for the key hydride transfer step, which is frequently identified as the rate-determining step. pku.edu.cnacs.org These pathways typically involve either another molecule of formic acid or a formate anion. mdpi.com

Pathway involving Formic Acid: In this route, a metal-formate complex reacts with a molecule of formic acid. This involves a β-hydride transfer from the formic acid molecule to the metal center, leading to the release of H₂ and CO₂.

Pathway involving Formate Anion: Alternatively, the metal-formate complex can react with another formate anion. This also proceeds via a β-hydride elimination mechanism.

The role of additives, such as amines, has also been a focus of mechanistic studies. Amines can act as proton scavengers, facilitating the cleavage of the O-H bond and thereby enhancing the catalytic activity. researchgate.net The ratio of formic acid to the amine co-catalyst is a critical parameter for optimizing the reaction rate. mdpi.com In some systems, Lewis acids have been shown to act as co-catalysts, assisting in the decarboxylation of a metal-formate intermediate. mdpi.com

Computational studies have provided detailed energy profiles of the catalytic cycle, helping to identify the most favorable reaction pathways. nih.gov For example, DFT calculations have been used to compare the energy barriers of different proposed mechanisms, corroborating experimental findings and providing deeper insight into the transition states involved. pku.edu.cnnih.gov These studies have also helped to understand the evolution of the catalyst during the reaction, including the formation of different active species. nih.gov

Table 1: Mechanistic Insights into Formic Acid Dehydrogenation

| Catalyst System | Key Mechanistic Features | Experimental/Computational Evidence |

|---|---|---|

| Ruthenium pincer complexes | Ligand aromatization-dearomatization process. mdpi.com Additive-free or base-enhanced activity. mdpi.com | ¹H NMR analysis. mdpi.com |

| Ruthenium N,N'-diimine complexes | Two competitive pathways for hydride transfer. pku.edu.cn Rate-determining step is hydride transfer. pku.edu.cn | NMR and DFT calculations. pku.edu.cn |

| Iridium complexes with azocarboxamide ligands | Solvent-free and additive-free decomposition. kaust.edu.sa | High turnover frequency (TOF) achieved without solvents. kaust.edu.sa |

| Copper(I) hydride complexes | Rate-determining step is C-H bond cleavage. acs.org Inhibition by high concentrations of formic acid. acs.org | Kinetic studies, KIE measurements, isolation of intermediates. acs.org |

Challenges in Catalytic Dehydrogenation (e.g., CO formation, catalyst stability)

Despite significant progress in the catalytic dehydrogenation of formic acid, several challenges remain that hinder its widespread application. The two most prominent issues are the formation of carbon monoxide (CO) as an undesirable byproduct and the long-term stability of the catalysts. researchgate.netrsc.org

Carbon Monoxide (CO) Formation:

The decomposition of formic acid can proceed via two main pathways: dehydrogenation to H₂ and CO₂, and dehydration to H₂O and carbon monoxide (CO). scielo.br

Dehydrogenation: HCOOH → H₂ + CO₂

Dehydration: HCOOH → H₂O + CO

While dehydrogenation is generally the desired reaction, the dehydration pathway can become significant under certain conditions, particularly at higher temperatures. researchgate.net The formation of CO is highly problematic because it acts as a poison for the catalysts used in proton-exchange membrane (PEM) fuel cells, even at very low concentrations (often below 20 ppm). researchgate.netmdpi.com Therefore, achieving high selectivity for the dehydrogenation pathway is a critical requirement for practical hydrogen storage applications.

Many heterogeneous catalysts, while active, often require high operating temperatures, which can favor the formation of CO. mdpi.com Homogeneous catalysts have shown greater promise in achieving CO-free hydrogen production under milder conditions. mdpi.comkaust.edu.sa For instance, certain ruthenium and iridium-based homogeneous catalysts have demonstrated the ability to produce high-pressure H₂/CO₂ mixtures with no detectable CO. pku.edu.cnkaust.edu.sa

Catalyst Stability:

The long-term stability and durability of catalysts are crucial for any practical application. mdpi.comrsc.org Catalysts can deactivate over time through various mechanisms, including:

Leaching: In heterogeneous systems, the active metal nanoparticles can detach from the support material.

Aggregation: Metal nanoparticles can sinter or aggregate, leading to a loss of active surface area. researchgate.net

Ligand Degradation: In homogeneous systems, the organic ligands that are essential for the catalyst's activity and selectivity can degrade under the reaction conditions.

Poisoning: As mentioned, CO can poison the catalyst. Other impurities in the formic acid feed can also lead to deactivation.

Researchers are exploring various strategies to enhance catalyst stability. For heterogeneous catalysts, this includes the use of robust support materials and the development of core-shell or single-atom catalysts. rsc.org For homogeneous catalysts, the design of more robust and stable ligands is a key area of research. mdpi.com Some advanced catalytic systems have demonstrated remarkable stability, with ruthenium pincer complexes, for example, showing sustained activity for over a month with a very high total turnover number. nih.gov

Table 2: Challenges and Mitigation Strategies in Formic Acid Dehydrogenation

| Challenge | Description | Potential Mitigation Strategies |

|---|---|---|

| CO Formation | Undesirable dehydration of formic acid leads to CO, a poison for fuel cell catalysts. researchgate.netmdpi.com | - Use of highly selective homogeneous catalysts (e.g., Ru, Ir complexes). mdpi.comkaust.edu.sa - Operation at milder reaction temperatures. researchgate.net - Catalyst design to disfavor the dehydration pathway. rsc.org |

| Catalyst Stability | Deactivation of the catalyst over time due to leaching, aggregation, or ligand degradation. researchgate.netmdpi.comrsc.org | - Development of robust catalyst supports (heterogeneous). rsc.org - Design of stable, pincer-type ligands (homogeneous). nih.govmdpi.com - Encapsulation or immobilization of homogeneous catalysts. |

Formic Acid as a Carbon Monoxide (CO) Surrogate in Organic Synthesis

Beyond its role in hydrogen generation, formic acid is increasingly being utilized as a convenient and safer liquid source of carbon monoxide (CO) for various carbonylation reactions in organic synthesis. researchgate.netresearchgate.net Gaseous CO is highly toxic and flammable, and its use often requires specialized high-pressure equipment. researchgate.net The in situ generation of CO from formic acid circumvents these handling issues, making carbonylation chemistry more accessible and environmentally benign. researchgate.netorganic-chemistry.org

The decomposition of formic acid to CO and water is typically promoted by a dehydrating agent, such as acetic anhydride, or by certain catalysts like zeolites. researchgate.netresearchgate.net This in situ-generated CO can then be used in a variety of palladium-catalyzed reactions.

Key applications include:

Carbonylative Suzuki Coupling: Formic acid, in combination with acetic anhydride, has been successfully used as a CO source for the palladium-catalyzed carbonylative Suzuki coupling of aryl halides with arylboronic acids to produce diaryl ketones in good yields. researchgate.netscilit.com

Reductive Cyclization: In the synthesis of heterocyclic compounds like indoles, formic acid serves as an effective reductant and CO source for the reductive cyclization of o-nitrostyrenes. researchgate.netorganic-chemistry.org This method, catalyzed by palladium, is tolerant of air and water and avoids the need for pressurized CO. organic-chemistry.org

Carboxylation of Allylic Alcohols: Formic acid can be used for the direct carboxylation of allylic alcohols to synthesize β,γ-unsaturated carboxylic acids. researchgate.net This palladium-catalyzed process proceeds with high selectivity under mild conditions. researchgate.net

The use of formic acid as a CO surrogate represents a significant advancement in making carbonylation reactions safer and more practical for widespread laboratory and potential industrial use. researchgate.netorganic-chemistry.org

Table 3: Applications of Formic Acid as a CO Surrogate

| Reaction Type | Substrates | Catalyst System | Product | Key Advantage |

|---|---|---|---|---|

| Carbonylative Suzuki Coupling | Aryl halides, Arylboronic acids | Palladium catalyst, Acetic anhydride | Diaryl ketones | Avoids gaseous CO; moderate to excellent yields. researchgate.netscilit.com |

| Reductive Cyclization | o-Nitrostyrenes | Pd(acac)₂, Phenanthroline | Indoles | Safer alternative to pressurized CO; high yields; air and water tolerant. researchgate.netorganic-chemistry.org |

Specific Reductions and Formylations Catalyzed by Formic Acid

Formic acid is a versatile reagent that can act as a source of a formyl group or a hydride ion, enabling its use in various reduction and formylation reactions. wikipedia.orgwikipedia.org

Reductions:

In organic synthesis, formic acid is frequently employed as a hydrogen donor in transfer hydrogenation reactions. wikipedia.orgorganic-chemistry.org The deprotonated form of formic acid can split into a hydride ion (H⁻) and CO₂, making it an effective reducing agent. organic-chemistry.org

Eschweiler-Clarke Reaction: This classic reaction utilizes formic acid to reductively methylate primary and secondary amines. wikipedia.org

Leuckart-Wallach Reaction: Formic acid or its derivatives are used to reductively aminate aldehydes and ketones. wikipedia.org

Reduction of Nitroarenes: Iron-based catalyst systems have been developed for the reduction of a wide range of nitroarenes to the corresponding anilines using formic acid as the reducing agent under mild, base-free conditions. organic-chemistry.org

Reduction of Alkenes: Ruthenium-catalyzed transfer hydrogenation with formic acid provides a chemoselective method for reducing functionalized alkenes. organic-chemistry.org

Formylations:

Formylation is the process of adding a formyl group (-CHO) to a molecule. wikipedia.org Formic acid is one of the most fundamental formylating agents. wikipedia.org These reactions are crucial for synthesizing aldehydes, formamides, and formate esters. wikipedia.org

N-Formylation of Amines: Formic acid is widely used for the N-formylation of primary and secondary amines to produce formamides. nih.gov These reactions can often be performed under solvent-free conditions or with catalysts like sodium formate or melaminetrisulfonic acid to improve efficiency. nih.gov The process is generally selective for N-formylation over O-formylation in molecules containing hydroxyl groups. nih.gov A key advantage of using formic acid is its practicality and the avoidance of more expensive or sensitive reagents like acetic formic anhydride. scispace.com

Aromatic Formylation: While less common than other methods for this purpose, formic acid can participate in the formylation of electron-rich aromatic compounds. wikipedia.org

The dual role of formic acid as both a reducing agent and a formylating agent underscores its utility and versatility in synthetic organic chemistry.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Formic acid |

| ZINC |

| Hydrogen |

| Carbon dioxide |

| Carbon monoxide |

| Water |

| Acetic anhydride |

| Aryl halides |

| Arylboronic acids |

| Diaryl ketones |

| o-Nitrostyrenes |

| Indoles |

| Allylic alcohols |

| β,γ-Unsaturated carboxylic acids |

| Nitroarenes |

| Anilines |

| Alkenes |

| Aldehydes |

| Ketones |

| Amines |

| Formamides |

| Formate esters |

| Sodium formate |

| Melaminetrisulfonic acid |

| Acetic formic anhydride |

| Ruthenium |

| Iridium |

| Copper |

| Iron |

| Palladium |

| Phenanthroline |

| Pd(acac)₂ |

Formation and Properties of Zinc Formate

Synthesis of Zinc Formate from Formic Acid

Zinc formate can be synthesized through straightforward acid-base or redox reactions. Common laboratory and industrial preparation methods include:

The reaction of zinc oxide (ZnO) with formic acid. guidechem.com

The reaction of zinc carbonate (ZnCO₃) with formic acid, which produces zinc formate, water, and carbon dioxide. guidechem.comquora.com

The direct reaction of metallic zinc with formic acid, which also produces hydrogen gas. scholaris.ca

In many catalytic processes involving zinc or zinc oxide and formic acid, zinc formate is formed in situ on the catalyst surface. scholaris.caoup.comrsc.org

Physical and Chemical Properties of Zinc Formate

Zinc formate is a white crystalline solid. noaa.govt3db.ca It typically exists as a dihydrate (Zn(HCOO)₂·2H₂O) but can also be found in its anhydrous form. noaa.gov It is soluble in water and decomposes upon heating. guidechem.comnoaa.gov

Table 2: Properties of Zinc Formate

| Property | Value | Source(s) |

|---|---|---|

| Chemical Formula | Zn(HCOO)₂ | ontosight.ai |

| Appearance | White crystalline solid | noaa.govt3db.ca |

| Molar Mass | 155.41 g/mol (anhydrous) | noaa.gov |

| 191.45 g/mol (dihydrate) | noaa.gov | |

| Density | 2.368 g/cm³ (anhydrous) | noaa.gov |

| 2.207 g/cm³ at 20°C (dihydrate) | noaa.gov | |

| Solubility in Water | 52 g/L at 20°C | americanelements.com |

Formic Acid in C1 Chemistry and Advanced Organic Synthesis

Formic Acid as a C1 Building Block and Feedstock

Formic acid is increasingly recognized as a key C1 building block, serving as a foundational unit for the synthesis of more complex molecules. researchgate.netresearchgate.net Its availability as a major byproduct from biorefinery processing enhances its economic appeal as a renewable feedstock. fudan.edu.cn This bio-based origin positions formic acid as a sustainable alternative to petroleum-derived C1 sources, aligning with the principles of a circular carbon economy. fudan.edu.cnembopress.org

The utility of formic acid as a C1 feedstock extends to the production of both bulk and fine chemicals. fudan.edu.cn For instance, it can be catalytically converted into formaldehyde (B43269) surrogates like dialkoxymethanes, which are valuable as fuel additives and chemical intermediates. d-nb.info The direct synthesis of these compounds from formic acid, facilitated by ruthenium catalysts, showcases its potential to streamline chemical production processes. d-nb.info

Furthermore, formic acid is considered a promising carrier for hydrogen, possessing a high energy density and being non-toxic. fudan.edu.cn This characteristic makes it a valuable component in the development of a hydrogen economy, where it can be decomposed to produce CO-free hydrogen for use in fuel cells. fudan.edu.cn The dual role of formic acid as both an energy carrier and a chemical feedstock underscores its significance in the transition towards a more sustainable chemical industry. fudan.edu.cnresearchgate.net

Carbonylation Reactions Utilizing Formic Acid

Formic acid has gained significant traction as a convenient and safer surrogate for carbon monoxide (CO) gas in a variety of carbonylation reactions. researchgate.netrsc.org The direct use of CO gas in industrial and laboratory settings is often hampered by its high toxicity, flammability, and the need for specialized high-pressure equipment. rsc.org Formic acid provides a practical solution by generating CO in situ through dehydration, a reaction that can be catalyzed by various agents, including strong acids like sulfuric acid, or more recently, solid catalysts like zeolites. rsc.orgresearchgate.net

This in situ generation of CO from formic acid has been successfully applied in numerous palladium-catalyzed carbonylation reactions. researchgate.netresearchgate.net These transformations allow for the synthesis of a wide array of valuable compounds, including aldehydes, ketones, and carboxylic acids, from readily available starting materials like aryl halides. researchgate.neteurekaselect.com For example, the palladium-catalyzed carbonylation of aryl iodides with formic acid can selectively produce either aldehydes or carboxylic acids by tuning the reaction conditions and ligands. eurekaselect.com

The versatility of formic acid as a CO source is further demonstrated in the synthesis of heterocyclic compounds and other complex organic molecules. rsc.orgresearchgate.net Researchers have developed methods for the intramolecular aminocarbonylation of benzimidazoles to produce bioactive quinazolinone derivatives and for the synthesis of acrylic acids from alkynes. rsc.orgresearchgate.net The use of formic acid derivatives, such as phenyl formate (B1220265) and N-formylsaccharin, has also been explored to achieve carbonylation reactions under even milder, ambient conditions. thieme-connect.com

Table 1: Examples of Carbonylation Reactions Using Formic Acid as a CO Surrogate

| Starting Material | Catalyst System | Product | Reference |

|---|---|---|---|

| Aryl Halides | Palladium catalyst | Aldehydes, Carboxylic Acids | eurekaselect.com |

| Benzimidazoles | Palladium catalyst | Benzimidazo[2,1-b]quinazolin-12-ones | rsc.org |

| Alkynes | Palladium(II) acetate (B1210297) | α,β-Unsaturated Acids | researchgate.net |

| Aryl Iodides | Palladium catalyst, Propylphosphonic anhydride | Aldehydes | eurekaselect.com |

| Allylic Alcohols | Palladium catalyst | β,γ-Unsaturated Carboxylic Acids | hci.edu.au |

Reductive Transformations and Transfer Hydrogenation Mediated by Formic Acid

Formic acid is a highly effective hydrogen donor in transfer hydrogenation reactions, offering a safer and more practical alternative to using high-pressure hydrogen gas. chemmethod.comnih.gov This process involves the transfer of hydrogen from formic acid to an unsaturated substrate, typically mediated by a metal catalyst. nih.gov A key advantage of using formic acid is the irreversible nature of the reaction, as the byproduct, carbon dioxide, is a stable gas that escapes the reaction mixture, driving the equilibrium towards the reduced product. nih.gov

A wide range of catalysts, including those based on rhodium, iridium, ruthenium, palladium, and cobalt, have been successfully employed for formic acid-mediated transfer hydrogenation. chemmethod.comrsc.orgmdpi.comacs.org These catalytic systems have been applied to the reduction of various functional groups, such as alkenes, alkynes, ketones, imines, and nitroarenes. chemmethod.commdpi.comacs.org For instance, the combination of a rhodium catalyst and triethylamine (B128534) efficiently reduces the carbon-carbon double bond in cinnamic acid, leaving the carboxylic acid group intact. chemmethod.com Similarly, iridium complexes have been used for the selective transfer hydrogenation of N-heteroarenes. acs.org

The efficiency and selectivity of these reactions can often be enhanced by the addition of a base, such as triethylamine, which facilitates the deprotonation of formic acid. chemmethod.comnih.gov The reaction conditions, including temperature, solvent, and catalyst loading, can be optimized to achieve high yields of the desired products. chemmethod.com The use of formic acid in transfer hydrogenation is particularly valuable in the synthesis of fine chemicals and pharmaceuticals, where chemoselectivity is crucial. chemmethod.commdpi.com

Table 2: Catalytic Systems for Formic Acid-Mediated Transfer Hydrogenation

| Catalyst | Substrate Type | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Cyclooctadiene rhodium chloride dimer | Cinnamic acid (alkene) | Hydrocinnamic acid | High selectivity for C=C bond reduction | chemmethod.com |

| Co–N-doped carbon (Co–NC) | 5-hydroxymethylfurfural (B1680220) (HMF) | 2,5-furandimethanol (FDM) | High yield and selectivity | rsc.org |

| Supported Pd catalysts (Pd/C, Pd/Al2O3) | Aromatic carbonyls and nitriles | Aromatic alcohols and amines | Additive-free, mild conditions | mdpi.com |

| Iridium(III) complexes | N-heteroarenes | Tetrahydroquinolines, Indolines | Divergent selectivity for N-formylation or transfer hydrogenation | acs.org |

| Molybdenum hydride compounds | Ketones, Aldehydes | Alcohols | Catalyzes both dehydrogenation and transfer hydrogenation | rsc.org |

Hydrothermal Carbon-Carbon Bond Formation with C1 Aldehydes (Formaldehyde and Formic Acid)

Under hydrothermal conditions, typically at elevated temperatures and pressures in water, formic acid can participate in novel carbon-carbon bond-forming reactions with formaldehyde. acs.orgnih.gov These reactions are significant as they represent a potential pathway for the synthesis of more complex organic molecules from simple C1 precursors, a process relevant to prebiotic chemistry and green chemistry. researchgate.netresearchgate.net

A key reaction discovered under these conditions is the acid-catalyzed formation of glycolic acid from formaldehyde and formic acid. acs.orgnih.gov This reaction constitutes a crucial step in chemical evolution, transforming C1 compounds into a C2 molecule that is a precursor to the simplest amino acid, glycine. acs.orgresearchgate.net The reaction is found to be catalyzed by acid, such as hydrochloric acid, and does not proceed in its absence. researchgate.netresearchgate.net

In addition to C-C bond formation, disproportionation reactions also occur under hydrothermal conditions. acs.orgnih.gov One such reaction is the cross-disproportionation where formic acid reduces formaldehyde to methanol (B129727), while being oxidized to carbonic acid. acs.orgacs.org Interestingly, these hydrothermal disproportionations can proceed without the need for a base catalyst, unlike the classical Cannizzaro reaction. acs.orgnih.gov The reaction pathways can be controlled by adjusting the concentrations of the reactants and the acidity of the medium, allowing for the selective production of either glycolic acid or methanol. acs.orgnih.gov For instance, a high yield of glycolic acid can be achieved with an excess of formic acid and the presence of hydrochloric acid. nih.gov

Table 3: Products of Hydrothermal Reactions of Formaldehyde and Formic Acid

| Reaction Type | Reactants | Key Product(s) | Conditions | Reference |

|---|---|---|---|---|

| C-C Bond Formation | Formaldehyde, Formic Acid | Glycolic Acid | Acid-catalyzed, 225 °C | acs.orgnih.gov |

| Cross-Disproportionation | Formaldehyde, Formic Acid | Methanol, Carbonic Acid | 225 °C | acs.orgnih.gov |

| Self-Disproportionation | Formaldehyde | Methanol, Formic Acid | 225 °C | acs.orgnih.gov |

Environmental Research Perspectives of Formic Acid

Atmospheric Chemistry and Sources of Formic Acid (e.g., Wildfire Emissions, Secondary Chemistry)

Formic acid (HCOOH) is one of the most abundant carboxylic acids in the Earth's atmosphere and plays a significant role in atmospheric chemistry. jecst.orgrsc.org It contributes to the acidity of precipitation and is involved in the formation of atmospheric aerosols, which can impact cloud formation and climate. qnl.qaenergy-proceedings.org Despite its prevalence, the sources and formation mechanisms of formic acid have not been fully understood, with atmospheric models often underestimating its observed concentrations. jecst.orgqnl.qa

Recent research has shed light on the complex sources of atmospheric formic acid, which include both direct emissions and secondary formation from the oxidation of other volatile organic compounds (VOCs). While direct emissions from sources like biomass burning, soil, and vegetation do contribute, secondary chemical production is considered the dominant source. jecst.orgepfl.ch

Wildfires are a significant source of atmospheric formic acid, both through direct emission and secondary in-plume production. rsc.org Studies have shown that formic acid is rapidly produced in wildfire smoke plumes. nih.gov For instance, research from the WE-CAN and FIREX-AQ aircraft campaigns revealed that formic acid emission ratios and factors were generally higher than previously reported values. nih.gov A notable finding was the rapid secondary production of formic acid within smoke plumes, at an average rate of 2.7 ppb ppmCO⁻¹ h⁻¹, which can convert up to ~20% of the total emitted reactive organic carbon into formic acid within half a day. nih.gov This secondary formation in plumes helps to explain why atmospheric models have historically underestimated formic acid concentrations, especially in regions impacted by biomass burning. rsc.orgnih.gov

Secondary formation of formic acid is not limited to wildfire plumes and is a major contributor to its atmospheric budget globally. This process involves the photochemical oxidation of various biogenic and anthropogenic VOCs. epfl.ch Isoprene, a common biogenic VOC, is a major precursor to formic acid through its oxidation by ozone (O₃) and the hydroxyl radical (OH). epfl.chntnu.no Other pathways include the oxidation of acetylene (B1199291) and aromatics, as well as the reaction of formaldehyde (B43269) with the hydroperoxyl radical (HO₂). rsc.org A recently identified significant pathway involves the gas-phase oxidation of methanediol, which forms from the hydration of formaldehyde in cloud droplets. jecst.org This mechanism has been shown to potentially increase the production of formic acid by a factor of two to four, helping to reconcile the discrepancy between models and observations. qnl.qa

The table below summarizes the primary and secondary sources of atmospheric formic acid.

| Source Type | Specific Source/Precursor | Contribution |

| Direct Emissions | Wildfires | Significant, especially in affected regions |

| Soil and Vegetation | Minor to moderate | |

| Biofuel and Fossil Fuel Combustion | Minor | |

| Secondary Formation | Wildfire Plumes | Rapid in-plume production |

| Oxidation of Isoprene | Major global source | |

| Oxidation of Monoterpenes | Contributes to formation | |

| Ozonolysis of Alkenes | Identified formation pathway | |

| Oxidation of Acetylene and Aromatics | Contributes to formation | |

| Formaldehyde + HO₂ Reaction | Identified formation pathway | |

| Gas-phase oxidation of Methanediol | Newly identified significant pathway |

Role in Carbon Capture and Utilization (CCU) Strategies

Formic acid is emerging as a key compound in carbon capture and utilization (CCU) technologies, which aim to mitigate greenhouse gas emissions by converting captured carbon dioxide (CO₂) into valuable products. rsc.orgmdpi.com One of the most promising applications of formic acid in this context is its use as a hydrogen storage medium. epfl.chrsc.org

Hydrogen is a clean energy carrier, but its storage and transportation present significant challenges due to its low density and high flammability. thechemicalengineer.com Formic acid offers a solution as a liquid hydrogen carrier that is stable, non-toxic, and easy to handle at room temperature. epfl.chthechemicalengineer.comgasworld.com The process involves the hydrogenation of CO₂ to produce formic acid, which can then be transported and decomposed to release hydrogen on demand for use in fuel cells or other applications. pnnl.govrsc.org The CO₂ released during the decomposition of formic acid can be captured and recycled, creating a carbon-neutral energy cycle. thechemicalengineer.com A fuel cell system called HYFORM-PEMFC, for example, can produce 590 liters of hydrogen from one liter of formic acid. thechemicalengineer.com

The production of formic acid from CO₂ is a central aspect of its role in CCU. Several methods are being explored for this conversion, with electrochemical reduction of CO₂ (eCO₂RR) being a particularly active area of research. mdpi.comqnl.qa This process uses electricity, ideally from renewable sources, to drive the chemical reaction that converts CO₂ and a hydrogen source (like water) into formic acid. voltachem.com Significant progress has been made in developing catalysts and reactor designs to improve the efficiency and selectivity of this process. uq.edu.au For instance, researchers have developed systems that can achieve a CO₂ single-pass conversion efficiency to formic acid of over 95%. wpmucdn.com

The following table outlines the key aspects of formic acid's role in CCU strategies.

| CCU Application | Process | Advantages |

| Hydrogen Storage | Reversible hydrogenation of CO₂ to formic acid and subsequent dehydrogenation to release H₂. | - Safe and stable liquid carrier for hydrogen.- Easy to transport and store at ambient conditions.- Potential for a closed-loop, carbon-neutral energy cycle. |

| CO₂ Conversion | Electrochemical reduction of CO₂ to formic acid using renewable electricity. | - Utilizes captured CO₂ as a feedstock.- Can be powered by intermittent renewable energy sources.- Produces a valuable chemical product. |

| Integrated Capture and Utilization | Direct conversion of captured CO₂ (e.g., in a solvent) to formic acid. | - Reduces the energy penalty and cost associated with CO₂ purification.- Streamlines the overall CCU process. |

Sustainability Assessments of Formic Acid Production and Utilization Pathways

The environmental and economic sustainability of producing and utilizing formic acid, particularly through CCU pathways, is a critical area of ongoing research. Life cycle assessments (LCAs) and techno-economic analyses (TEAs) are employed to evaluate the feasibility and impact of these novel processes compared to conventional fossil fuel-based production methods. rsc.orgenergy-proceedings.org

Conventional formic acid production, primarily through the hydrolysis of methyl formate (B1220265) derived from fossil fuels, has a significant carbon footprint. mdpi.com In contrast, producing formic acid from captured CO₂ has the potential to be a carbon-negative process, especially when powered by renewable energy. rsc.org A cradle-to-gate LCA of formic acid synthesis from direct air captured (DAC) CO₂, utilizing waste heat from a chemical plant and renewable energy, showed a net negative global warming potential of -0.806 kg CO₂ eq. per kg of formic acid produced. This stands in stark contrast to the estimated +2.03 kg CO₂ eq. for traditional production methods. rsc.org

Techno-economic analyses are crucial for determining the commercial viability of these new production routes. Studies have shown that while the electrochemical conversion of CO₂ to formic acid is a promising technology, challenges remain in scaling up the process to an industrial level and competing with the cost of conventional production. jecst.orgnih.gov The capital cost of the electrochemical cells, including materials for electrodes and membranes, is a significant economic driver. jecst.org However, ongoing research into more efficient and durable catalysts and electrolyzer designs is expected to reduce these costs. nih.gov

The table below presents a comparative overview of different formic acid production pathways based on sustainability assessment findings.

| Production Pathway | Key Findings from LCAs and TEAs |

| Conventional (Fossil Fuel-Based) | - High carbon footprint (e.g., ~2.2 kg CO₂ eq. per kg of formic acid).- Relies on finite fossil resources. |

| Electrochemical Reduction of CO₂ | - Potential for significant greenhouse gas savings, and even carbon negativity, if powered by renewable energy.- Environmental impact is highly dependent on the electricity source.- Economic viability is sensitive to electricity price and capital costs of the electrolyzer. |

| From Direct Air Capture (DAC) CO₂ | - Can achieve a net negative global warming potential.- Demonstrates substantial reductions in other environmental impacts like ozone and fossil fuel depletion. |

| Biomass-Derived | - Offers a renewable feedstock alternative to fossil fuels.- Sustainability depends on the specific biomass source and conversion process. |

Interactions of Formic Acid with Zinc in Chemical Research

Zinc-Mediated Reduction of Formic Acid to Specific Products

The reaction of formic acid with metallic zinc has been identified as a method for producing valuable chemical products, most notably formaldehyde (B43269). This process involves the oxidation of zinc while formic acid is reduced. Research in this area has focused on understanding the reaction pathway and optimizing conditions to achieve high selectivity for the desired products.

Formation of Formaldehyde via Reaction with Metallic Zinc

The thermal reduction of formic acid to formaldehyde can be achieved using metallic zinc as a sacrificial agent. scholaris.cascholaris.ca In this reaction, zinc is oxidized to zinc oxide. scholaris.ca Studies utilizing a flow reactor have demonstrated that this method can produce formaldehyde with good selectivity, exceeding 80% under optimized conditions. scholaris.cascholaris.ca The primary by-products observed in this process are methanol (B129727) and methyl formate (B1220265). scholaris.cascholaris.ca The use of a flow system is considered advantageous over batch reactors, as it may prevent the decomposition of formaldehyde at elevated temperatures due to prolonged contact times. scholaris.caresearchgate.net

Investigation of Intermediate Zinc Formate Species

The mechanism for the reduction of formic acid by zinc is thought to proceed through a two-step process. scholaris.ca The initial step involves the reaction of metallic zinc with formic acid to generate a zinc formate intermediate. scholaris.caresearchgate.net This intermediate species then decomposes in situ to yield formaldehyde and zinc oxide. scholaris.ca Experimental evidence supports this proposed pathway, as the thermal decomposition of isolated zinc formate at 325°C was shown to produce both formaldehyde and zinc oxide. scholaris.ca The formation of zinc formate has also been observed during the decomposition of formic acid on zinc oxide surfaces and in studies involving Pd/ZnO catalysts. researchgate.netoup.com

Influence of Reaction Parameters on Product Selectivity (e.g., temperature, carrier gas flow, zinc amount)

The selectivity and yield of the products from the reaction between formic acid and zinc are highly dependent on several key reaction parameters. scholaris.cascholaris.ca

Temperature: The optimal temperature for formaldehyde production has been identified as 350°C. At temperatures below this, the reduction of formic acid is slow. Conversely, at temperatures above 350°C, the yield decreases due to the decomposition of both formic acid and the resulting products like formaldehyde and methanol. scholaris.ca Between 250°C and 300°C, formaldehyde selectivity increases, while at lower temperatures, methanol formation is favored. scholaris.ca

Zinc Amount: Increasing the amount of metallic zinc generally leads to an increase in both the product yield and the selectivity towards formaldehyde. scholaris.ca A larger quantity of zinc ensures a greater contact time for the reagents, promoting the full consumption of formic acid. scholaris.ca

Formic Acid Concentration: The concentration of the aqueous formic acid solution also plays a role. The highest selectivity for formaldehyde, at approximately 80%, is achieved with a 10% concentration of formic acid. At concentrations above 10%, the formation of methyl formate becomes more significant. scholaris.ca

| Parameter | Condition | Effect on Product Selectivity/Yield | Reference |

|---|---|---|---|

| Temperature | Optimal at 350°C | Maximizes formaldehyde yield. Lower temperatures favor methanol; higher temperatures lead to decomposition. | scholaris.ca |

| Carrier Gas Flow Rate | Low | Increases contact time, resulting in >95% formaldehyde selectivity. | scholaris.ca |

| Carrier Gas Flow Rate | High | Decreases formaldehyde selectivity to <40%, with methanol becoming the dominant product. | scholaris.ca |

| Zinc Amount | Increased Amount | Increases product yield and formaldehyde selectivity (approx. 80%). | scholaris.ca |

| Formic Acid Concentration | 10% in water | Achieves highest formaldehyde production and selectivity (approx. 80%). | scholaris.ca |

| Formic Acid Concentration | >10% in water | Promotes the formation of methyl formate. | scholaris.ca |

Zinc-Containing Catalysts in Formic Acid Transformations

Beyond the use of metallic zinc, zinc-containing coordination complexes have been developed as catalysts for the transformation of formic acid, particularly for the selective production of hydrogen gas. This application is of interest for hydrogen storage and generation technologies.

Mononuclear Cationic Zinc Complexes for Selective Hydrogen Production from Formic Acid

Mononuclear cationic zinc complexes have been demonstrated to be effective catalysts for the decomposition of formic acid into hydrogen (H₂) and carbon dioxide (CO₂). nih.govresearchgate.net A series of catalysts with the general formula [(L)Zn(H)]⁺, where L represents a specific ligand, have been studied. nih.govresearchgate.net The catalytic cycle involves the reaction of the zinc hydride complex with formic acid, which proceeds via dehydrogenation to produce a zinc formate complex, [(L)Zn(O₂CH)]⁺, and H₂. nih.govresearchgate.net The active catalyst, [(L)Zn(H)]⁺, is then regenerated through the decarboxylation of the zinc formate intermediate. nih.govresearchgate.net This decarboxylation was found to be a reversible process, as the zinc hydride complexes also react with carbon dioxide to reform the zinc formate species. nih.gov

Ligand Design and its Impact on Catalytic Properties of Zinc Complexes

The design of the ligand (L) coordinated to the zinc center is fundamental in tuning the catalytic properties of the complex. nih.govresearchgate.net Studies comparing different ligands such as 2,2':6',2''-terpyridine (tpy), 1,10-phenanthroline (B135089) (phen), and 2,2'-bipyridine (B1663995) (bpy) have shown that the choice of ligand significantly affects the reaction rate. nih.govresearchgate.net The complex containing the terpyridine ligand, [(tpy)Zn(H)]⁺, exhibited the fastest reaction with formic acid for hydrogen production. nih.govresearchgate.net This enhanced reactivity for the tpy-ligated complex was also observed in the reverse reaction, the insertion of CO₂ into the Zn-H bond to form the formate complex. nih.gov These findings, supported by density functional theory (DFT) calculations, underscore the critical role that ligand architecture plays in modulating the efficiency and kinetics of these zinc-based catalytic systems. nih.govresearchgate.net

| Ligand (L) in [(L)Zn(H)]⁺ | Relative Reaction Rate | Key Observation | Reference |

|---|---|---|---|

| 2,2':6',2''-terpyridine (tpy) | Fastest | Displayed the most rapid dehydrogenation of formic acid and subsequent CO₂ insertion. | nih.govresearchgate.net |

| 1,10-phenanthroline (phen) | Slower than tpy | Less effective in promoting the catalytic cycle compared to the tpy ligand. | nih.govresearchgate.net |

| 2,2'-bipyridine (bpy) | Slower than tpy | Demonstrated lower catalytic activity in comparison to the tpy-based complex. | nih.govresearchgate.net |

Zinc-based Metal-Organic Frameworks (MOFs) as Catalyst Supports in Formic Acid Fuel Cells

Metal-Organic Frameworks (MOFs) are utilized as precursors to synthesize highly porous support materials for catalysts in direct formic acid fuel cells (DFAFCs). A notable example involves the use of a zinc-benzenetricarboxylate (Zn-BTC) MOF to create a microporous carbon (MPC) support for platinum-ruthenium (PtRu) alloy nanoparticles, which are active catalysts for the formic acid oxidation reaction (FAOR). frontiersin.orgnih.gov

The synthesis process begins with the creation of the Zn-BTC MOF. This is achieved by reacting zinc acetate (B1210297) dihydrate with 1,3,5-benzenetricarboxylic acid in a dimethylformamide (DMF) solvent. frontiersin.orgnih.gov The resulting MOF structure serves as a template. This Zn-BTC MOF is then mixed with furfuryl alcohol, which acts as a carbon precursor. nih.gov

The crucial step is the controlled carbonization of the PFA/Zn-BTC MOF mixture at high temperatures, typically around 950°C, under an inert argon atmosphere. nih.gov During this pyrolysis, the MOF structure decomposes. At temperatures above 900°C, the zinc oxide formed during decomposition is reduced to elemental zinc. nih.gov Given that metallic zinc has a boiling point of 908°C, it vaporizes and is carried away by the argon flow. nih.gov This removal of the zinc metal, along with the vaporization of other gaseous species from the organic linker and precursor, creates a high surface area, microporous carbon matrix. nih.gov

PtRu alloy nanoparticles are then deposited onto this MPC support using a polyol chemical reduction method. frontiersin.org The resulting PtRu/MPC electrocatalyst demonstrates high efficiency and stability for formic acid oxidation. The high surface area of the carbon support, derived from the sacrificial Zn-BTC MOF template, allows for excellent dispersion of the PtRu nanoparticles, preventing their aggregation and dissolution. frontiersin.orgnih.gov This, combined with electronic interactions between the platinum and the support, leads to enhanced electrocatalytic performance and durability compared to conventional carbon supports. frontiersin.org

Table 1: Electrochemical Performance of Zn-BTC MOF-Derived Catalyst in Formic Acid Oxidation This table presents the electrochemical activity of the Pt₁Ru₂/MPC950 catalyst, derived from a Zn-BTC MOF, for the formic acid oxidation reaction.

| Parameter | Value | Reference |

|---|---|---|

| Catalyst | Pt₁Ru₂/MPC950 | frontiersin.org |

| Support Precursor | Zn-BTC MOF | frontiersin.orgnih.gov |

| Specific Activity | 9.50 mA cm⁻² | frontiersin.org |

| Mass Activity | 2,403 mA mg⁻¹Pt | frontiersin.org |

| Stability | Minimum current decay after 5,000 s | frontiersin.org |

Zinc Oxide (ZnO) and Zinc Sulfide (B99878) (ZnS) Heterojunction Catalysts for CO₂ Conversion to Formic Acid

The photocatalytic conversion of carbon dioxide (CO₂) into valuable chemicals like formic acid is a significant area of research. A promising approach involves the use of zinc oxide (ZnO) and zinc sulfide (ZnS) heterojunction catalysts. nih.govacs.org These catalysts are designed to operate under visible light, offering a sustainable pathway for CO₂ utilization. nih.govacs.org

The formation of a ZnO-ZnS heterojunction, which integrates the two distinct semiconductor materials, is critical for enhancing photocatalytic performance. acs.org ZnS has a conduction band edge that is more negative (-1.8 eV) than the reduction potential of CO₂ to formic acid (-0.61 eV), which facilitates the necessary electron charge transfer for the reaction. nih.gov Coupling ZnO with ZnS improves charge separation, enhances photoabsorption efficiency, and increases selectivity towards formic acid production. acs.org

The synthesis of these catalysts involves controlled variations in the precursor concentrations (ZnO:ZnS ratio) and calcination temperatures. nih.govacs.org Studies have shown that both these factors significantly influence the catalyst's efficiency. For instance, a higher concentration of ZnS and a calcination temperature of 400°C can lead to greater formic acid yields. nih.gov X-ray diffraction (XRD) analysis confirms that the ZnO-ZnS catalyst structure remains largely intact after hours of photocatalytic testing, indicating good structural stability. nih.govacs.org

These ZnO-ZnS heterojunction catalysts have demonstrated promising efficiency for the selective conversion of CO₂ to formic acid, even from low-concentration CO₂ streams similar to those from power plant emissions (around 15 vol% CO₂). nih.govacs.org

Table 2: Formic Acid Yield from CO₂ Photoreduction using ZnO-ZnS Heterojunction Catalysts This interactive table shows the formic acid yields for different ZnO-ZnS catalyst formulations under specific experimental conditions.

| Catalyst ID | ZnO:ZnS Ratio | Calcination Temp. (°C) | Formic Acid Yield (mmol/L·gcat·h) | Reference |

|---|---|---|---|---|

| Z1 | 1:2 | 400 | 0.643 | acs.orgresearchgate.netnih.gov |

| Z2 | 1:1 | 400 | 0.554 | acs.orgresearchgate.netnih.gov |

| Z4 | 1:2 | 500 | 0.626 | acs.orgresearchgate.netnih.gov |

Theoretical and Computational Studies of Zinc-Formic Acid Interactions

To gain a deeper, molecular-level understanding of the interactions between formic acid and zinc-containing materials, researchers employ theoretical and computational methods. These studies provide crucial insights into the mechanisms and energetics that govern these surface reactions, complementing experimental findings.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Energetics

Density Functional Theory (DFT) is a powerful computational tool used to investigate the adsorption and reaction of formic acid on zinc-based surfaces. These calculations can determine stable adsorption geometries, binding energies, and the energy barriers for reaction pathways, such as dissociation.

Studies on the interaction of formic acid with a ZnO(101̄0) surface have shown that formic acid can adsorb both molecularly and dissociatively. researchgate.netacs.org DFT calculations reveal that trans-formic acid can dissociatively adsorb on the ZnO surface without an activation energy barrier, forming a formate anion (HCOO⁻) and a surface hydroxyl (OH) group. acs.org In contrast, the dissociation of cis-formic acid involves an activation energy of 11.7 kcal/mol. acs.org